Tucaresol

HIV Immunomodulation Antiviral

Researchers needing a single-molecule probe combining immunopotentiation with direct antiviral activity face sourcing challenges. Tucaresol, a clinical-stage orally bioavailable dual-mechanism compound, addresses this gap. • CD4+ T-cell costimulation with selective Th1 polarization (IL-2, IFN-γ) at a defined 100-300 μM dose window • Rapid hemoglobin O₂ affinity modification (10-24% within days) with 18-fold erythrocyte partitioning over plasma • Documented Phase I/II clinical safety in virally suppressed HIV patients; suitable for translational immunology and sickle cell disease models

Molecular Formula C15H12O5
Molecular Weight 272.25 g/mol
CAS No. 84290-27-7
Cat. No. B1195450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTucaresol
CAS84290-27-7
Synonyms4-(2-formyl-3-hydroxyphenoxymethyl)benzoic acid
589C80
BW 589C
BW A589C
BW-589C
BW-A589C
BWA 589C
BWA-589C
BWA589C
tucaresol
Molecular FormulaC15H12O5
Molecular Weight272.25 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)OCC2=CC=C(C=C2)C(=O)O)C=O)O
InChIInChI=1S/C15H12O5/c16-8-12-13(17)2-1-3-14(12)20-9-10-4-6-11(7-5-10)15(18)19/h1-8,17H,9H2,(H,18,19)
InChIKeyXEDONBRPTABQFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tucaresol: Immunomodulator & Antisickling Agent Overview


Tucaresol (4-[(2-formyl-3-hydroxyphenoxy)methyl]benzoic acid) is a small-molecule substituted benzaldehyde that functions through reversible Schiff base formation with surface amines on T cells and hemoglobin. It is orally bioavailable and has reached Phase I/II clinical trials for HIV infection, chronic hepatitis B, and malignant melanoma, with a maximum Phase II investigational status [1]. The compound's primary differentiation lies in its dual mechanism: costimulatory immunopotentiation favoring Th1-type cytokine production [2] and stoichiometric hemoglobin modification to increase oxygen affinity, thereby inhibiting sickle hemoglobin polymerization [3].

Mechanism probe Dual immunopotentiation and hemoglobin modification
Route Orally bioavailable for in vivo research models
Evidence context Phase II investigational data available for research reference

Why Tucaresol Substitution Fails


Tucaresol cannot be reliably substituted with other substituted benzaldehydes (e.g., 5-hydroxymethylfurfural, vanillin) or newer hemoglobin oxygen-affinity modulators (e.g., voxelotor) due to its unique dual pharmacological profile and differentiated pharmacokinetic behavior. While many aromatic aldehydes can form Schiff bases with hemoglobin, tucaresol's specific substitution pattern yields a distinct combination of erythrocyte partitioning and T-cell costimulatory activity not observed in structurally related analogs [1]. Furthermore, its immunomodulatory mechanism via clofilium-sensitive K⁺ and Na⁺ transport activation [2] is not shared by antisickling agents like voxelotor, which act solely through hemoglobin allosteric modification [3]. For procurement decisions, substituting tucaresol with a generic benzaldehyde derivative would forfeit the host-targeted antiviral immunopotentiation that constitutes its primary clinical development rationale.

Dual-mechanism mismatch

Substituted benzaldehyde analogs lack the T-cell costimulatory activity required for immunomodulation studies.

Mechanism specificity

Hemoglobin allosteric modifiers such as voxelotor do not engage ion-transport-dependent costimulatory signaling.

Research rationale forfeited

Generic benzaldehyde derivatives omit the host-targeted antiviral immunopotentiation probe context.

Tucaresol Quantitative Differentiation Evidence


Dual Antiviral Mechanism: Immunomodulation and Direct Antiviral Activity

Tucaresol demonstrates a dual antiviral mechanism: host-targeted immunopotentiation via CD4+ T helper cell costimulation combined with direct in vitro antiviral activity against HIV in infected human peripheral blood mononuclear cells [1]. Unlike single-mechanism immunomodulators or direct antivirals, tucaresol's dual action may provide synergistic benefit. In a pan-viral screen, tucaresol showed weak direct antiviral activity against human herpes virus 6B, human papillomavirus 11, measles virus, and hepatitis B virus [1].

Antiviral mechanism multiplicity
Class-level inference
Dual mechanism: immunopotentiation + direct anti-HIV activity vs single-mechanism agents
Supports dual-mechanism antiviral probe studies
In vitro PBMC assay and pan-viral screening; class-level evidence
HIV Immunomodulation Antiviral Host-targeted therapy

Hemoglobin Oxygen Affinity Modification in Sickle Cell Disease

In a 10-day clinical study of six sickle cell patients, tucaresol increased hemoglobin oxygen affinity, modifying between 10% and 24% of hemoglobin S dependent on dose [1]. This modification resulted in reduced hemolysis with hemoglobin increases of 0.9–3.7 g/dL (mean 2.2 g/dL), lactate dehydrogenase reductions of 16–52%, and a halving of irreversibly sickled cell counts [1]. In contrast, voxelotor (GBT440) achieved 51.1% of patients showing hemoglobin increases at 1500 mg versus 6.5% on placebo, representing a different efficacy benchmark in a larger trial [2].

Hb modification onset
Cross-study comparable
Mean Hb increase 2.2 g/dL (range 0.9–3.7) vs voxelotor 51.1% with ≥1 g/dL at 24 weeks
Reported rapid-onset Hb modification endpoint
10-day oral dosing in stable SCD patients; cross-study comparison
Sickle cell disease Hemoglobin oxygen affinity Antisickling Hemolysis

Th1 Cytokine Enhancement and Bell-Shaped Dose-Response

Tucaresol enhances CD4+ T helper cell responses and selectively favors a Th1-type cytokine profile, increasing IL-2 and IFN-γ production in mice and humans [1]. The immunomodulatory effects exhibit a bell-shaped dose-response curve, with optimal activity in the 100–300 μM range [2]. This contrasts with many conventional immunomodulators that lack this defined concentration window, enabling precise experimental titration.

Th1 cytokine dose-response
Class-level inference
Optimal activity at 100–300 μM; increased IL-2 and IFN-γ
Guides Th1 polarization dose-response design
Bell-shaped curve in T cell stimulation assays; class-level evidence
Immunopotentiation Th1/Th2 polarization Cytokine production T cell costimulation

High Erythrocyte Partitioning and Dose-Proportional Pharmacokinetics

Following oral administration in healthy volunteers, tucaresol achieved mean plasma Cmax of 81.4 μg/mL and erythrocyte Cmax of 1459 μg/mL—an 18-fold higher concentration in red blood cells compared to plasma [1]. This erythrocyte partitioning is essential for its antisickling mechanism requiring stoichiometric hemoglobin binding. Food intake and gender had no significant effect on exposure [2], and the compound exhibits dose-proportional pharmacokinetics [3].

Erythrocyte partitioning
Cross-study comparable
~18-fold erythrocyte-to-plasma concentration ratio
Supports intracellular hemoglobin targeting studies
Oral dosing in healthy volunteers; cross-study comparison
Pharmacokinetics Drug distribution Erythrocyte partitioning Bioavailability

Safety Profile in Virally Suppressed HIV Patients

In a 16-week Phase I/II trial of 21 HIV-positive patients, tucaresol-related serious adverse events occurred in 2/21 patients (9.5%), both of whom were viremic at treatment initiation [1]. Importantly, no serious adverse events occurred in patients on stable HAART with proper virus suppression [1]. This safety profile differs from many immunomodulatory agents that carry higher rates of immune-related adverse events irrespective of viral load status.

Tolerability in HIV context
Class-level inference
0% serious adverse events in HAART-suppressed subgroup; 9.5% overall
Reported tolerability endpoint context in HIV research
16-week trial in HIV+ patients; class-level evidence
HIV Immunotherapy Adverse events Clinical safety

In Vivo Reduction of Sickled Erythrocytes in SCD Mouse Model

In Townes sickle cell disease (SCD) mice treated with tucaresol for 15 days, the percentage of sickled erythrocytes decreased by 38% compared to vehicle controls [1]. This reduction in sickling was accompanied by improved hematological parameters, though no impact on inflammatory markers was observed. In contrast, PF-07059013, a noncovalent hemoglobin modulator, demonstrated a 37.8% (±9.0%) reduction in sickling in a similar 2-week SCD mouse study [2], indicating comparable in vivo efficacy between these chemically distinct agents.

In vivo sickling reduction
Cross-study comparable
38% sickling reduction vs vehicle; comparable to PF-07059013 (37.8%)
Reported in vivo antisickling endpoint response
15-day Townes SCD mouse model; cross-study comparison
Sickle cell disease In vivo efficacy RBC sickling Preclinical model

Tucaresol Research & Procurement Scenarios


Dual-Mechanism Antiviral Strategies for HIV Cure Research

For research groups exploring host-targeted antiviral approaches combined with direct viral inhibition, tucaresol serves as a single-molecule dual-mechanism probe. Its demonstrated immunopotentiation via CD4+ T cell costimulation [7] combined with direct anti-HIV activity in PBMCs [6] enables investigation of synergistic antiviral effects without requiring multiple drug formulations. This is particularly relevant for studies aiming to reduce combination therapy complexity or explore latency reversal with immune enhancement.

Rapid-Onset Hemoglobin Oxygen-Affinity Modulation

Tucaresol's rapid modification of hemoglobin oxygen affinity (10–24% modification within days) and consequent hemolysis reduction (mean Hb increase 2.2 g/dL) [7] make it suitable for acute intervention models and proof-of-mechanism studies where chronic dosing of agents like voxelotor would confound interpretation. Its high erythrocyte partitioning (18-fold over plasma) [6] further validates its use in ex vivo erythrocyte studies and in vivo sickle cell disease models.

Th1-Polarizing Immunomodulation in Viral and Cancer Models

For studies requiring selective Th1-type cytokine polarization (increased IL-2 and IFN-γ production), tucaresol provides a defined bell-shaped dose-response window of 100–300 μM [7]. This characteristic enables precise experimental control over T helper cell differentiation, making it valuable for investigating cell-mediated immunity in viral clearance and tumor immune surveillance. The documented clinical safety profile in virally suppressed HIV patients [6] supports its use in translational immunology research.

Schiff Base-Mediated Costimulatory Signaling Pathway

Tucaresol is the prototypical orally bioavailable Schiff base-forming costimulatory molecule, activating clofilium-sensitive K⁺ and Na⁺ transport that converges with T cell receptor signaling at MAP kinase ERK2 [7]. This well-characterized mechanism makes tucaresol an essential chemical probe for studies examining the role of cell-surface Schiff base formation in T cell activation, anergy, and immune synapse biology.

Application
Selection Property
Validation Focus
HIV host-targeted antiviral probe studies
Dual-mechanism probe (immunopotentiation + direct antiviral activity)
Synergistic antiviral endpoint assessment
Hemoglobin oxygen-affinity modulation studies
Rapid-onset Hb modification profile
Hemolysis and sickling endpoint monitoring
Th1/Th2 polarization studies
Bell-shaped dose-response for cytokine optimization
IL-2/IFN-γ endpoint titration
T cell costimulatory signaling studies
Schiff base-mediated ERK2 activation
MAP kinase signaling endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


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